molecular formula C30H22FN3O5 B11425719 N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

Cat. No.: B11425719
M. Wt: 523.5 g/mol
InChI Key: WGQGPVKCCLZWFY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzodioxolyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling the intermediate with a carboxamide group under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxolyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, nitrating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Benzodioxole Derivatives: Known for their psychoactive properties.

    Fluorophenyl Compounds: Often studied for their pharmacological activities.

Uniqueness

What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C30H22FN3O5

Molecular Weight

523.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35)

InChI Key

WGQGPVKCCLZWFY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6

Origin of Product

United States

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